molecular formula C10H7ClO4S B142125 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate CAS No. 135204-19-2

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate

Cat. No. B142125
M. Wt: 258.68 g/mol
InChI Key: ZYXGPSYADVTJGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[b]thiophen derivatives is a topic of interest due to their potential applications. For instance, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives with photochromic properties were synthesized and demonstrated reversible photocyclization, producing stable red-colored closed-ring forms . Additionally, a series of [(6,7-dichlorobenzo[b]thiophen-5-yl)oxy]acetic acids and their 1,1-dioxides were synthesized and evaluated for diuretic and hypotensive activities, indicating the versatility of benzo[b]thiophen derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophen derivatives is crucial for their chemical behavior. For example, the closed-ring forms of the photochromic derivatives mentioned in paper were stable at high temperatures, which is a property that could be influenced by the molecular structure. The synthesis of 4,5,6,7-tetrachlorobenzo[b]thiopen served as a model for NMR spectroscopy experiments, suggesting that the electronic environment of the benzo[b]thiophen core can be probed using spectroscopic techniques .

Chemical Reactions Analysis

Benzo[b]thiophen derivatives undergo a variety of chemical reactions. Hexachlorobenzo[b]thiophen reacts with n-butyl-lithium to give lithio derivatives, and with magnesium to form Grignard reagents . Nucleophilic addition reactions of 2,3-dichlorobenzo[b]thiophene 1,1-dioxide with various reagents lead to monosubstituted derivatives . These reactions highlight the reactivity of the benzo[b]thiophen moiety and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophen derivatives are influenced by their molecular structure. The photochromic derivatives exhibit fatigue-resistant properties and can undergo over 10^4 coloration/decoloration cycles . The diuretic and hypotensive activities of the synthesized 1,1-dioxides suggest that these compounds have significant biological activity, which is a physical property of interest in drug design .

Scientific Research Applications

  • Scientific Field : Organic Chemistry, specifically Peptide Synthesis .
  • Application Summary : This compound is used as a base- and nucleophile-sensitive amino-protecting group in peptide coupling . It’s more base-labile than Fmoc, a common protecting group used in peptide synthesis .
  • Methods of Application : The compound is typically used in solution-phase peptide synthesis. It’s deprotected by tris(2-aminoethyl)amine (TAEA) .
  • Results or Outcomes : The use of this compound as a protecting group can improve the efficiency of peptide synthesis, particularly in cases where base-labile protecting groups are required .
  • Scientific Field : Proteomics Research .
  • Application Summary : This compound is used as a base- and nucleophile-sensitive amino-protecting group in peptide coupling . It’s more base-labile than Fmoc, a common protecting group used in peptide synthesis .
  • Methods of Application : The compound is typically used in solution-phase peptide synthesis. It’s deprotected by tris(2-aminoethyl)amine (TAEA) .
  • Results or Outcomes : The use of this compound as a protecting group can improve the efficiency of peptide synthesis, particularly in cases where base-labile protecting groups are required .
  • Scientific Field : Derivatization Agents .
  • Application Summary : This compound is used as a base- and nucleophile-sensitive amino-protecting group in peptide coupling . It’s more base-labile than Fmoc, a common protecting group used in peptide synthesis .
  • Methods of Application : The compound is typically used in solution-phase peptide synthesis. It’s deprotected by tris(2-aminoethyl)amine (TAEA) .
  • Results or Outcomes : The use of this compound as a protecting group can improve the efficiency of peptide synthesis, particularly in cases where base-labile protecting groups are required .

Safety And Hazards

This compound is stable in the absence of moisture but is unstable towards hydrolysis on TLC plates (silica gel) .

properties

IUPAC Name

(1,1-dioxo-1-benzothiophen-2-yl)methyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4S/c11-10(12)15-6-8-5-7-3-1-2-4-9(7)16(8,13)14/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXGPSYADVTJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404321
Record name 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate

CAS RN

135204-19-2
Record name 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Iley, R Moreira, L Martins, RC Guedes… - Bioorganic & medicinal …, 2006 - Elsevier
Carbamate and ester derivatives of the 1,1-dioxobenzo[b]thiophen-2-ylmethyloxycarbonyl (Bsmoc) scaffold react readily with thiols via a Michael addition at rates not significantly …
Number of citations: 11 www.sciencedirect.com
B Romano, D Plano, I Encío, JA Palop… - Bioorganic & medicinal …, 2015 - Elsevier
Novel selenocyanate and diselenide derivatives containing a carbamate moiety were synthesised and evaluated in vitro to determine their cytotoxic and radical scavenging properties. …
Number of citations: 35 www.sciencedirect.com
E Cho - 2005
Number of citations: 0

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